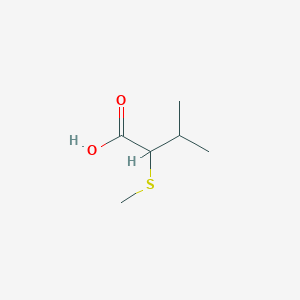
3-Methyl-2-(methylthio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(methylthio)butanoic acid is an organic compound with the molecular formula C6H12O2S. It is a branched-chain carboxylic acid that contains a methylthio group. This compound is known for its distinctive odor and is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-(methylthio)butanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3-methyl-2-butanone with methylthiolate in the presence of a base to form the corresponding thioether. This intermediate is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide .
Industrial Production Methods
In industrial settings, this compound is often produced through the fermentation of amino acids by specific strains of bacteria. This method is advantageous due to its cost-effectiveness and scalability. The fermentation process involves the conversion of amino acids into the desired carboxylic acid through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(methylthio)butanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form alcohols.
Substitution: The carboxylic acid group can be substituted with other functional groups to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride are used to convert the carboxylic acid to its corresponding acid chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Esters, amides, and anhydrides.
Scientific Research Applications
3-Methyl-2-(methylthio)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor and in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-2-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid: Similar in structure but lacks the methylthio group.
2-Methylbutanoic acid: Differs in the position of the methyl group.
3-Methyl-2-oxobutanoic acid: Contains a keto group instead of a methylthio group.
Uniqueness
3-Methyl-2-(methylthio)butanoic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions that similar compounds without the methylthio group cannot undergo. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-methyl-2-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOVJDJKUPKFBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














